REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]2[C:8]([O:10][C:11](=[O:12])[C:5]2=[CH:4][CH:3]=1)=[O:9].[CH3:13][OH:14]>>[C:8]([C:6]1[C:5]([C:11]([OH:10])=[O:12])=[CH:4][CH:3]=[C:2]([CH3:1])[N:7]=1)([O:14][CH3:13])=[O:9]
|
Name
|
|
Quantity
|
48.9 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C2C(=N1)C(=O)OC2=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporating down the mixture under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C1=NC(=CC=C1C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |